4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile is a chemical compound with the molecular formula C22H28N2 and a molecular weight of 320.481 g/mol. It is identified by the CAS number 77-11-2 and has various synonyms, including alpha-(2-(bis(1-methylethyl)amino)ethyl)-alpha-phenylbenzeneacetonitrile. The compound features a complex structure that includes a diphenylbutyronitrile moiety, making it of interest in various chemical applications and research fields .
This compound is classified under organic compounds, specifically within the category of nitriles due to the presence of the cyano group (-C≡N). It is also categorized as an amine because of the bis(isopropyl)amino substituents. The unique structure and properties of 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile make it relevant for studies in medicinal chemistry and materials science .
The synthesis of 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile typically involves several steps, including the reaction of appropriate precursors under controlled conditions. One common method includes the use of Grignard reagents to form the desired nitrile from corresponding ketones or aldehydes.
The molecular structure of 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile can be represented by its SMILES notation: C(C#N)(CCN(C(C)C)C(C)C)(c1ccccc1)c2ccccc2
. The structure features:
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile can participate in various chemical reactions typical for nitriles and amines:
The reactivity profile is influenced by the steric bulk of the bis(isopropyl)amino groups, which may hinder access to the reactive sites on the molecule, thus affecting reaction rates and pathways .
Relevant data includes its melting point (not specified in sources), boiling point (not specified), and other thermodynamic properties that may be determined through experimental methods .
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile has several scientific applications:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1